2-(Methoxycarbonyl)benzenesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxycarbonyl)benzenesulfonic acid, also known as tosic acid, is a white crystalline solid with the chemical formula of C8H8O5S . It has a molecular weight of 216.21 g/mol .

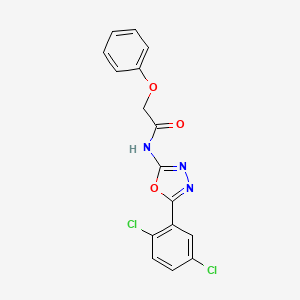

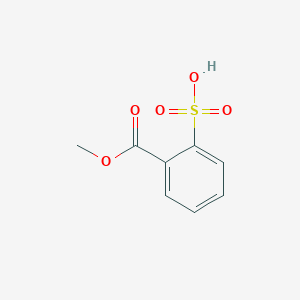

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8O5S . The exact mass is 216.00900 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.21 g/mol . It is a white crystalline solid . The exact mass is 216.00900 .科学的研究の応用

1. Polymerization Catalysts

2-(Methoxycarbonyl)benzenesulfonic acid derivatives have been used in the formation of palladium-based polymerization catalysts. These catalysts are capable of homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, leading to the production of high molecular weight polymers (Skupov et al., 2007).

2. Bioactive Compound Synthesis

Novel compounds derived from 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides have been synthesized, showing significant bioactivities against certain plant pathogens (Li Zheng-ming, 2012).

3. Catalysis in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes, derived from the reaction involving 2-methoxycarbonyl derivatives, have been shown to act as efficient and selective catalysts in the oxidation of alcohols (Hazra et al., 2015).

4. Role in Chemical Reactions

Compounds with a 2-methoxycarbonyl structure have been used in a variety of chemical reactions, including E/Z isomerization, cyano activation in Cu(II) and Co(II) complexes, and in the facilitation of selective oxidations (Mahmudov et al., 2014).

5. Biodegradation of Azo Dyes

This compound derivatives have been involved in studies related to the biodegradation of sulfonated azo dyes, contributing to our understanding of microbial pathways in breaking down complex organic compounds (Paszczynski et al., 1992).

6. Application in Diels-Alder Reactions

The compound has been used in the generation of benzenesulfenic acid, which is then utilized in Diels-Alder reactions, an important synthetic method in organic chemistry (Adams et al., 1998).

Safety and Hazards

The safety data sheet for 2-(Methoxycarbonyl)benzenesulfonic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

It belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . These compounds typically interact with various enzymes and receptors in the body, influencing biochemical pathways.

Mode of Action

It’s structurally related to benzenesulfonic acid, which undergoes a process called sulfonation . In this process, sulfur trioxide and fuming sulfuric acid are added to benzene to produce benzenesulfonic acid . The reaction is reversible by adding hot aqueous acid to benzenesulfonic acid . It’s plausible that 2-(Methoxycarbonyl)benzenesulfonic acid may undergo similar reactions.

Biochemical Pathways

Sulfonic acids like benzenesulfonic acid are known to participate in various biochemical reactions, including the formation of sulfonamides, sulfonyl chloride, and esters .

Pharmacokinetics

Its molecular weight is 21621 g/mol , which may influence its absorption and distribution in the body

Result of Action

The sulfonation process it may undergo can result in the formation of various compounds, potentially influencing cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the sulfonation process it may undergo is reversible and can be influenced by temperature . Additionally, its solubility in water and ethanol may affect its stability and efficacy in different environments.

特性

IUPAC Name |

2-methoxycarbonylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-13-8(9)6-4-2-3-5-7(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCUEXJOTNUYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)

![7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983646.png)

![(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983647.png)

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)